N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride

Overview

Description

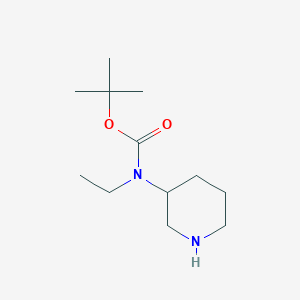

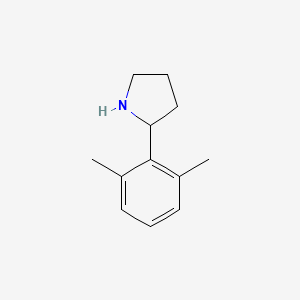

“N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C11H14Cl2N2S . It is a heterocyclic compound that belongs to the class of organic compounds known as thiazoles .

Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride” consists of a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) attached to a phenyl group and a methylamino group .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of therapeutic agents. Its structure, featuring a phenylthiazol moiety, is of interest due to the pharmacological properties associated with thiazole derivatives . These properties include antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable starting point for developing new medications.

Biochemistry: Enzyme Inhibition Studies

Biochemists study N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride for its role as an enzyme inhibitor. The compound’s ability to interact with specific enzymes could lead to insights into enzyme function and regulation, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic use .

Pharmacology: Drug-Receptor Interaction Analysis

Pharmacologists are interested in this compound for drug-receptor interaction analysis. By studying how it binds to various receptors, researchers can gain a better understanding of receptor activation and signaling pathways. This knowledge is instrumental in the design of receptor-specific drugs with improved efficacy and reduced side effects .

Organic Chemistry: Building Block for Heterocyclic Compounds

Organic chemists utilize N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride as a building block for synthesizing heterocyclic compounds. The thiazole ring serves as a key structural component in many biologically active molecules, and its modification can lead to the discovery of novel compounds with diverse biological activities .

Analytical Chemistry: Standard for Calibration

In analytical chemistry, this compound can be used as a standard for calibration in various spectroscopic and chromatographic methods. Its well-defined structure and properties allow for accurate quantification and method validation, which is essential for analytical precision and reliability .

Materials Science: Precursor for Functional Materials

Materials scientists investigate the use of N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride as a precursor for the synthesis of functional materials. The incorporation of organic molecules like this into materials can impart unique electronic, optical, or mechanical properties, which are valuable for developing advanced materials for technology applications .

Environmental Science: Analyte in Environmental Monitoring

Environmental scientists may study this compound as an analyte in environmental monitoring. Understanding its behavior and breakdown in various environmental conditions helps in assessing its impact and persistence in ecosystems. This is crucial for evaluating potential risks and establishing safety regulations .

properties

IUPAC Name |

N-methyl-1-(4-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-12-7-10-11(13-8-14-10)9-5-3-2-4-6-9;;/h2-6,8,12H,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVNCMFZJUNQTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(N=CS1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(4-phenylthiazol-5-yl)methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)